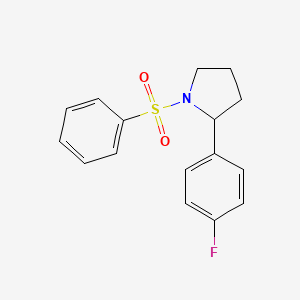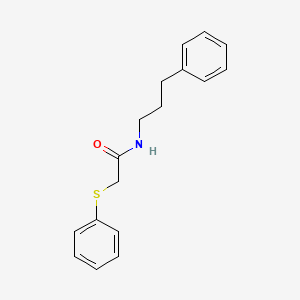
2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide
Overview
Description
2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide, also known as QNZ-46, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. QNZ-46 is a quinolinecarboxamide derivative that has been shown to have anti-inflammatory and anti-tumor properties.
Mechanism of Action
2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide works by inhibiting the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. NF-κB is activated in response to various stimuli, including infection, inflammation, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the expression of genes involved in inflammation and cell survival. This compound inhibits the activity of NF-κB by binding to the DNA-binding domain of the protein, preventing it from binding to DNA and activating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo models. Inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease have been shown to be associated with increased NF-κB activity. This compound has been shown to inhibit NF-κB activity and reduce inflammation in these diseases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is its specificity for NF-κB inhibition. This compound has been shown to inhibit the activity of NF-κB without affecting other transcription factors, making it a useful tool for studying the role of NF-κB in various biological processes. However, one of the limitations of this compound is its cytotoxicity at high concentrations. Careful attention must be paid to the concentration of this compound used in experiments to avoid non-specific effects.
Future Directions
There are several future directions for the study of 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. This compound has been shown to have anti-inflammatory properties in these diseases, and further studies are needed to determine its efficacy in clinical trials. Another potential application is in cancer therapy. This compound has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in preclinical and clinical trials. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
Scientific Research Applications
2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been shown to have potential applications in biomedical research, particularly in the fields of inflammation and cancer. Studies have shown that this compound has anti-inflammatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. This compound has also been shown to have anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O/c1-16(2)17-9-13-20(14-10-17)27-25(29)22-15-24(18-7-11-19(26)12-8-18)28-23-6-4-3-5-21(22)23/h3-16H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRGPKUYCDMGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-{[(4-bromophenyl)amino]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4847781.png)
![methyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847788.png)

![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4847804.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4847805.png)
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4847809.png)
![N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4847824.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4847832.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4847847.png)
![ethyl {4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4847850.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4847852.png)
![N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4847869.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4847881.png)